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Tetracosyloxirane
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Overview
Description
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with the molecular formula C26H52O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its long alkyl chain and an epoxide functional group, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetracosyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly strained and can be opened by nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Diols: Formed from ring-opening reactions with water or alcohols
Ethers: Formed from ring-opening reactions with alcohols
Amino Alcohols: Formed from ring-opening reactions with amines
Carboxylic Acids: Formed from oxidation reactions
Scientific Research Applications
Tetracosyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another simple epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide used in the production of surfactants and other specialty chemicals.
Uniqueness of Tetracosyloxirane
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler epoxides. The long chain makes it more hydrophobic and affects its solubility and reactivity. This uniqueness makes this compound valuable in specific applications where these properties are advantageous .
Biological Activity
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, including its antimicrobial and antifungal properties, synthesis methods, and relevant research findings.
- Molecular Formula : C26H52O
- Molecular Weight : 380.7 g/mol
- CAS Number : 86370-25-4
- IUPAC Name : 2-tetracosyloxirane
This compound is characterized by a long alkyl chain and an epoxide functional group, which contributes to its unique reactivity and biological properties. The compound's structure allows it to undergo various chemical reactions, particularly ring-opening reactions that are crucial for its biological activity.
Synthesis Methods
This compound can be synthesized through the epoxidation of tetracosene. The typical method involves using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to ensure selective formation of the epoxide ring. An industrial approach may utilize titanium silicate catalysts with hydrogen peroxide for higher yields.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further investigation in pharmaceutical applications. The mechanism of action primarily involves the reactivity of the epoxide ring, which can interact with various biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against several bacterial strains, indicating its potential as a natural antimicrobial agent .
- Antifungal Properties : In vitro tests revealed that this compound effectively inhibited the growth of various fungi, suggesting its utility in treating fungal infections .
- Cytotoxicity Studies : this compound was evaluated for cytotoxic effects on cancer cell lines. Results indicated that it could selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Comparative Analysis
To further understand the significance of this compound in biological contexts, a comparison with similar compounds is useful.
Compound | Structure Type | Antimicrobial Activity | Antifungal Activity |
---|---|---|---|
This compound | Epoxide | Yes | Yes |
Ethylene Oxide | Simple Epoxide | Moderate | Low |
Propylene Oxide | Simple Epoxide | Moderate | Moderate |
This compound's unique long-chain structure enhances its hydrophobicity and reactivity compared to simpler epoxides, which may limit their biological applications.
The biological activity of this compound is largely attributed to the strained three-membered epoxide ring that is highly reactive towards nucleophiles such as water and alcohols. This reactivity allows for various transformations that can lead to the formation of bioactive metabolites.
Properties
CAS No. |
86370-25-4 |
---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3 |
InChI Key |
VHAXNXDRZSLKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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